3-Nitro-N-[(E)-(4-{(E)-[(3-nitrophenyl)imino]methyl}phenyl)methylidene]aniline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-N-[(E)-(4-{(E)-[(3-nitrophenyl)imino]methyl}phenyl)methylidene]aniline typically involves the condensation reaction between 3-nitroaniline and 4-nitrobenzaldehyde . The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-N-[(E)-(4-{(E)-[(3-nitrophenyl)imino]methyl}phenyl)methylidene]aniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
3-Nitro-N-[(E)-(4-{(E)-[(3-nitrophenyl)imino]methyl}phenyl)methylidene]aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Explored for its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Nitro-N-[(E)-(4-{(E)-[(3-nitrophenyl)imino]methyl}phenyl)methylidene]aniline involves its interaction with specific molecular targets and pathways. The nitro and imino groups play a crucial role in its reactivity and biological activity. For example, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . Additionally, its ability to undergo redox reactions can influence cellular processes and contribute to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-nitro-N-[(E)-thiophen-2-yl-methylidene]aniline: This compound has similar structural features but includes a thiophene ring instead of a benzene ring.
4-Nitro-N-{(1E,3E)-3-[(4-nitrophenyl)imino]-2,3-dihydro-1H-pyrazol-1-yl}aniline: Another structurally related compound with a pyrazole ring.
Uniqueness
3-Nitro-N-[(E)-(4-{(E)-[(3-nitrophenyl)imino]methyl}phenyl)methylidene]aniline is unique due to its specific arrangement of nitro and imino groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H14N4O4 |
---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
N-(3-nitrophenyl)-1-[4-[(3-nitrophenyl)iminomethyl]phenyl]methanimine |
InChI |
InChI=1S/C20H14N4O4/c25-23(26)19-5-1-3-17(11-19)21-13-15-7-9-16(10-8-15)14-22-18-4-2-6-20(12-18)24(27)28/h1-14H |
InChI Key |
CHIPFZGXXZOKHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=CC2=CC=C(C=C2)C=NC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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